Product packaging for 6-methyl-2,3-dihydrophthalazine-1,4-dione(Cat. No.:CAS No. 20116-66-9)

6-methyl-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B3349065
CAS No.: 20116-66-9
M. Wt: 176.17 g/mol
InChI Key: YGNIHUPLYZIWOL-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This compound is built around the 2,3-dihydrophthalazine-1,4-dione scaffold, a structure known to interact with central nervous system targets . Researchers are exploring derivatives of this core structure for their potential as anticonvulsant agents. Studies suggest that these compounds may act as positive allosteric modulators of the GABA-A receptor, a primary inhibitory neurotransmitter system in the brain, which is a well-validated target for treating epilepsy and anxiety disorders . The phthalazine-dione nucleus is considered a privileged structure in drug discovery. Beyond neurology, this core structure is also being investigated in oncology research. Molecular hybrids incorporating the 2,3-dihydrophthalazine-1,4-dione moiety have shown promising cytotoxicity against cancer cell lines, such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer), in preliminary studies . The mechanism for this activity is thought to involve the inhibition of proteins like VEGFR2, which plays a key role in tumor angiogenesis and apoptosis . As a building block, this compound allows researchers to synthesize a wide array of derivatives, including hydrazides, hydrazones, and dipeptides, to explore structure-activity relationships and optimize pharmacological properties . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B3349065 6-methyl-2,3-dihydrophthalazine-1,4-dione CAS No. 20116-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3-dihydrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)9(13)11-10-8(6)12/h2-4H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNIHUPLYZIWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466461
Record name 6-Methyl-2,3-dihydro-phthalazine-1,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20116-66-9
Record name 2,3-Dihydro-6-methyl-1,4-phthalazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20116-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2,3-dihydro-phthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving 6 Methyl 2,3 Dihydrophthalazine 1,4 Dione

Reaction Mechanisms in Synthetic Pathways

The synthesis of 6-methyl-2,3-dihydrophthalazine-1,4-dione, analogous to other phthalhydrazides, is typically achieved through the condensation of a substituted phthalic acid derivative with hydrazine (B178648). pbworks.comtruman.edu The core of this synthesis involves nucleophilic addition and subsequent cyclization steps.

Nucleophilic Addition Reactions

The formation of the heterocyclic ring in this compound is initiated by a nucleophilic addition-elimination reaction (a type of nucleophilic acyl substitution). The synthesis generally starts with a derivative of 4-methylphthalic acid, such as 4-methyl-3-nitrophthalic acid. In this process, the hydrazine molecule (H₂N-NH₂) serves as a potent dinucleophile.

The mechanism proceeds as follows:

First Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the 4-methylphthalic acid derivative.

Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

Proton Transfer & Elimination: A series of proton transfers occurs, followed by the elimination of a water molecule, resulting in the formation of a hydrazide intermediate.

This initial nucleophilic addition is a critical step that links the hydrazine moiety to the phthalic acid backbone, paving the way for the subsequent ring-closing reaction.

Cyclization Mechanisms

Following the initial nucleophilic addition, an intramolecular cyclization reaction occurs to form the stable six-membered heterocyclic ring.

The mechanism involves:

Intramolecular Nucleophilic Attack: The second nitrogen atom of the now-attached hydrazine moiety acts as an internal nucleophile, attacking the remaining carbonyl carbon of the phthalic acid derivative.

Ring Closure: This attack results in the formation of a second tetrahedral intermediate, closing the ring.

Dehydration: Similar to the first step, this is followed by proton transfers and the elimination of a second water molecule, yielding the final 2,3-dihydrophthalazine-1,4-dione ring structure. truman.edutruman.edu

The entire process is a condensation reaction that forms the stable cyclic diamide (B1670390) structure. pbworks.com If starting with 4-methyl-3-nitrophthalic acid, a subsequent reduction step is required to convert the nitro group to an amino group, yielding the luminol (B1675438) analogue, 6-amino-4-methyl-2,3-dihydrophthalazine-1,4-dione, which is the chemiluminescent compound.

| Table 1: Key Stages in the Synthesis of the Phthalhydrazide Ring | | :--- | :--- | | Stage | Mechanistic Description | | Initial Reaction | Intermolecular nucleophilic attack of hydrazine on a carbonyl group of the 4-methylphthalic acid derivative. | | Intermediate Formation | Formation of a linear hydrazide intermediate after the elimination of one molecule of water. | | Cyclization | Intramolecular nucleophilic attack by the terminal nitrogen of the hydrazide onto the second carbonyl group. | | Final Product Formation | Elimination of a second water molecule to form the stable this compound ring system. |

Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings from a conjugated diene and a substituted alkene (dienophile). wikipedia.orgsigmaaldrich.com It is a concerted, pericyclic reaction. wikipedia.org A review of the scientific literature indicates that the synthesis of this compound or its derivatives does not proceed via a Diels-Alder mechanism. Furthermore, this compound is not typically employed as either a diene or a dienophile in subsequent Diels-Alder reactions. The synthetic pathways described in sections 3.1.1 and 3.1.2 are the established methods for creating this class of heterocyclic compounds.

Chemiluminescence Mechanisms

The most notable property of luminol and its derivatives, including this compound (specifically, its amino-substituted form), is chemiluminescence: the emission of light from a chemical reaction. ma.edu The fundamental mechanism is consistent with that of luminol, involving oxidation in an alkaline solution, typically with hydrogen peroxide and a catalyst. nih.gov

Energy Transfer Pathways and Emission Processes

The light-emitting process is a result of the formation of an electronically excited product that relaxes to its ground state by releasing a photon.

Direct Chemiluminescence: In the final step of the reaction, an excited singlet state of the 3-amino-5-methylphthalate dianion is produced. This excited molecule (*[Product]**) directly returns to its stable ground state, emitting a photon of light in the process. The wavelength of this light corresponds to the energy difference between the excited and ground states, which for luminol derivatives is typically in the blue region of the visible spectrum. nih.gov

Indirect Chemiluminescence (Energy Transfer): If another fluorescent molecule (a fluorophore or "activator") is present in the solution, energy can be transferred from the excited aminophthalate product to this molecule. nih.gov This process, known as Chemiluminescence Resonance Energy Transfer (CRET), excites the fluorophore, which then emits light at its own characteristic wavelength. nih.govresearchgate.net This allows for the modulation of the color and intensity of the emitted light. The efficiency of this pathway depends on the spectral overlap between the emission of the primary excited species and the absorption of the fluorophore. nih.gov

Intermediate Peroxide Formation and Decomposition Dynamics

The generation of the excited state is a multi-step process that hinges on the formation and subsequent decomposition of a high-energy cyclic peroxide intermediate. nih.govlibretexts.org

Dianion Formation: In an alkaline solution, the phthalhydrazide loses two protons to form a dianion.

Oxidation: The dianion is oxidized by an agent like hydrogen peroxide, often catalyzed by metal ions (e.g., iron in hemoglobin or copper salts) or enzymes like horseradish peroxidase. ma.edulibretexts.org This oxidation can proceed through a radical mechanism to form a luminol radical.

Peroxide Formation: The luminol radical reacts with a superoxide radical anion (O₂⁻) or the dianion reacts with hydrogen peroxide anions (HO₂⁻) to form an unstable peroxide intermediate. libretexts.org This intermediate is often proposed to be a cyclic 1,2-dioxetanedione or a related hydroperoxide. nih.govberkeley.edu This species is considered the high-energy intermediate (HEI). researchgate.net

Decomposition and Excitation: This highly unstable cyclic peroxide rapidly decomposes. The process involves the cleavage of the weak oxygen-oxygen bond and the expulsion of a molecule of nitrogen gas (N₂). pbworks.com The energy released in this concerted decomposition is substantial and is used to populate an electronically excited singlet state of the resulting 3-amino-5-methylphthalate dianion. This excited species is the source of the chemiluminescence.

| Table 2: Key Species in the Chemiluminescence Mechanism | | :--- | :--- | | Species | Role in Mechanism | | Phthalhydrazide Dianion | The activated form of the molecule that undergoes oxidation. | | Oxidizing Agent (e.g., H₂O₂) | Initiates the reaction by oxidizing the dianion. | | Catalyst (e.g., Fe³⁺, HRP) | Facilitates the oxidation process. | | Cyclic Peroxide Intermediate | The high-energy intermediate whose decomposition provides the energy for light emission. berkeley.eduresearchgate.net | | Excited State Aminophthalate | The light-emitting species (emitter) that is formed in an electronically excited state. | | Ground State Aminophthalate | The final product after the emission of a photon. |

Influence of Substituents on Chemiluminescence Quantum Yield

The efficiency of light emission in the chemiluminescence of 2,3-dihydrophthalazine-1,4-dione derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The chemiluminescence quantum yield (ΦCL), a measure of this efficiency, can be enhanced or diminished by the electronic properties of these substituents. Generally, electron-releasing groups are known to increase the quantum yield, while electron-withdrawing groups tend to decrease it. orientjchem.orgresearchgate.net

For derivatives of luminol, the parent compound of this compound, electron-donating substituents enhance the ΦCL. kfupm.edu.sa This is because these groups increase the electron density on the aromatic ring, which facilitates the formation of the excited-state aminophthalate dianion that is the light-emitting species. The methyl group at the 6-position is an electron-donating group and is thus expected to enhance the chemiluminescence quantum yield relative to the unsubstituted compound. Theoretical and experimental studies on various substituted luminols have shown that electron-rich aryl substituents can lead to significantly higher quantum yields. researchgate.net While specific quantitative data for the 6-methyl derivative is not extensively documented in comparative tables, the general principle is well-established. For instance, other alkyl and electron-donating groups have been shown to positively impact chemiluminescence intensity. orientjchem.org

The following table summarizes the relative chemiluminescence quantum yields for various luminol derivatives, illustrating the general effect of substitution.

CompoundSubstituent (Position)Substituent TypeRelative Chemiluminescence Quantum Yield (%)
Luminol-NH2 (5)Electron Donating100 (Reference)
Isoluminol-NH2 (6)Electron Donating3 ulisboa.pt
N-Benzoyl Luminol-NHCOPh (5)Electron Withdrawing (Inductive)30 ulisboa.pt
N-Ethoxycarbonyl Luminol-NHCOOEt (5)Electron Withdrawing (Inductive)84 ulisboa.pt

Electrochemical Reaction Mechanisms

The study of electrochemical reaction mechanisms provides critical insights into the redox behavior of 2,3-dihydrophthalazine-1,4-dione and its derivatives. Techniques such as cyclic voltammetry are instrumental in elucidating the electron transfer processes, the stability of generated intermediates, and the subsequent chemical reactions that these species undergo. ias.ac.inias.ac.in Understanding these mechanisms is fundamental to applications in electrochemiluminescence and the development of electrochemical sensors.

Electro-oxidation Processes of 2,3-Dihydrophthalazine-1,4-dione

The electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione (DHP) has been investigated using cyclic voltammetry and controlled-potential coulometry. ias.ac.in These studies show that DHP undergoes oxidation at a glassy carbon electrode in a quasi-reversible, two-electron process. ias.ac.in The initial electrochemical step involves the transformation of DHP into phthalazine-1,4-dione (PTD), an unstable intermediate also known as a diazanaphthoquinone. ias.ac.in

The cyclic voltammogram of DHP typically shows one anodic peak (oxidation of DHP to PTD) and a corresponding cathodic peak (reduction of PTD back to DHP). ias.ac.in The ratio of the cathodic to anodic peak currents is often less than unity, which confirms the instability of the electrochemically generated PTD. ias.ac.in The high reactivity of PTD is attributed to the presence of both carbonyl and azo functional groups. ias.ac.in

The stability of the PTD intermediate and its subsequent reaction pathway are highly dependent on the solvent system. ias.ac.inias.ac.in

In aqueous and amphiprotic non-aqueous solvents , the electrogenerated PTD is unstable and participates in a rapid subsequent chemical reaction. ias.ac.in This reaction is an oxidative ring cleavage (ORC) that results in the formation of phthalic acid. ias.ac.inias.ac.in The rate of this cleavage is dependent on the solvent's autoprotolysis constant (KSH) and basicity. ias.ac.in

In aprotic non-aqueous solvents , such as acetonitrile (B52724) and dimethyl sulfoxide (DMSO), the rate of the oxidative ring cleavage is significantly slower. ias.ac.inias.ac.in In these solvents, the PTD intermediate is more stable on the timescale of cyclic voltammetry. ias.ac.in

The presence of a methyl group at the 6-position would be expected to influence the oxidation potential due to its electron-donating nature, though the fundamental mechanism of a two-electron oxidation to the corresponding diazaquinone intermediate remains the same.

Michael Type Addition Reactions of Electrogenerated Intermediates

The electrochemically generated phthalazine-1,4-dione (PTD) intermediate is a potent electrophile, making it susceptible to attack by nucleophiles. ias.ac.in Its structure contains an α,β-unsaturated system within the diazaquinone framework, which is an ideal substrate for Michael-type addition reactions. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.gov

Following the electro-oxidation of this compound to its corresponding PTD derivative, a suitable nucleophile present in the reaction medium can attack the electrophilic ring system. This nucleophilic addition represents a key pathway for the consumption of the unstable PTD intermediate, competing with other reactions like oxidative ring cleavage. ias.ac.in The chemical oxidation of DHP derivatives has been used for the synthesis of various organic compounds via nucleophilic addition or Diels-Alder reactions, highlighting the reactivity of the PTD intermediate. ias.ac.in

While the term Michael addition specifically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl system, the principle extends to the nucleophilic attack on the electrogenerated PTD. The presence of both carbonyl and azo groups creates multiple electrophilic sites. A nucleophile could potentially attack at the carbon atoms of the aromatic ring that are activated by these electron-withdrawing groups. This type of conjugate addition would lead to the formation of a new carbon-nucleophile or heteroatom-nucleophile bond, resulting in a more stable, substituted dihydronaphthalene derivative after rearomatization or further reaction. The feasibility and regioselectivity of such an addition would depend on the nature of the nucleophile, the solvent, and the specific electronic properties imparted by substituents like the 6-methyl group.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 6-methyl-2,3-dihydrophthalazine-1,4-dione, the IR spectrum is characterized by several key absorption bands. The spectrum for the related compound, 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione, shows distinct peaks for N-H, C=O, and aromatic C=C bonds, which provides a strong basis for interpreting the spectrum of the 6-methyl derivative. nih.gov The presence of the cyclic diamide (B1670390) structure is confirmed by strong absorptions corresponding to N-H and carbonyl (C=O) stretching vibrations. The methyl group and the aromatic ring also give rise to characteristic signals.

Table 1: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretch Amide (N-H) 3300 - 3100 Broad absorption indicating hydrogen-bonded N-H groups in the solid state.
C-H Stretch (Aromatic) Ar-H 3100 - 3000 Weak to medium intensity absorptions.
C-H Stretch (Aliphatic) -CH₃ 3000 - 2850 Absorptions corresponding to symmetric and asymmetric stretching of the methyl group.
C=O Stretch Amide (Dione) 1680 - 1640 A strong, sharp absorption characteristic of the cyclic dione (B5365651) carbonyl groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide (N-H) protons. The chemical shifts and splitting patterns are dictated by the electronic environment of each proton. In related phthalazine-1,4-dione structures, the aromatic protons typically appear in the downfield region. nih.gov The N-H protons often present as a broad singlet, which can exchange with D₂O.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Type Number of Protons Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H) 3 7.5 - 8.2 Multiplet (m)
Amide (N-H) 2 10.0 - 12.0 Broad Singlet (br s)

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be characterized by signals for the carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon. The carbonyl carbons are the most deshielded and appear furthest downfield. For similar structures like 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione, carbonyl carbons appear around 156 ppm. nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 155 - 165
Aromatic (Ar-C, substituted) 125 - 145
Aromatic (Ar-CH) 115 - 130

Mass Spectrometry Techniques (e.g., ESI, MALDI)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₉H₈N₂O₂), the exact mass is 176.0586 g/mol . nih.gov In techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized to produce a molecular ion peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

Ion Technique Expected m/z Description
[M+H]⁺ ESI 177.0664 Molecular ion peak with an added proton.
[M]⁺• EI 176.0586 Molecular ion peak (radical cation).
[M-CO]⁺• EI/ESI-MS/MS 148 Fragment corresponding to the loss of a carbonyl group.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is compared against the theoretically calculated values to verify the compound's empirical and molecular formula. For a pure sample of this compound, the experimental values are expected to be within ±0.4% of the calculated values. researchgate.net

**Table 5: Elemental Composition of this compound (C₉H₈N₂O₂) **

Element Molecular Weight ( g/mol ) Calculated Percentage (%)
Carbon (C) 12.01 61.36%
Hydrogen (H) 1.008 4.58%
Nitrogen (N) 14.01 15.90%
Oxygen (O) 16.00 18.16%

| Total | 176.17 | 100.00% |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For related heterocyclic systems, this method has been used to confirm molecular structures and study their packing in the crystal lattice. mdpi.comresearchgate.net Analysis of this compound would confirm the planarity of the fused ring system and reveal how the molecules arrange themselves in the solid state, likely through hydrogen bonding between the N-H and C=O groups of adjacent molecules.

Table 6: Parameters Determined by Single-Crystal X-ray Diffraction

Parameter Description
Crystal System The symmetry of the unit cell (e.g., monoclinic, triclinic). mdpi.com
Space Group The set of symmetry operations for the crystal. mdpi.com
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com
Bond Lengths & Angles Precise measurements of the distances and angles between atoms in the molecule.
Torsional Angles Defines the conformation of the molecule.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions due to π→π* transitions associated with the conjugated aromatic and dione system, and potentially weaker n→π* transitions from the carbonyl groups. Similar conjugated hydrazone systems show maximum absorption (λmax) in the range of 350-390 nm. researchgate.net

Table 7: Expected UV-Vis Absorption Data for this compound

Transition Type Chromophore Expected λmax (nm)
π→π* Aromatic ring / Dione C=O 250 - 320

Electrochemical Characterization Techniques

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of a compound. The electrochemical oxidation of the parent compound, 2,3-dihydrophthalazine-1,4-dione, has been studied in detail. ias.ac.in It undergoes an irreversible oxidation to the corresponding phthalazine-1,4-dione (a diazaquinone species). ias.ac.inresearchgate.net This oxidation appears as an anodic peak in the cyclic voltammogram. A similar irreversible oxidation process is expected for the 6-methyl derivative.

Table 8: Expected Electrochemical Properties for this compound

Technique Parameter Expected Observation
Cyclic Voltammetry (CV) Anodic Peak Potential (Epa) ~ +0.8 to +0.9 V (vs. Ag/AgCl)

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For phthalazine (B143731) derivatives, including this compound, HPLC is an essential tool for purity assessment and analysis. sielc.com

Reverse-phase HPLC (RP-HPLC) is commonly employed for the separation of phthalazine compounds. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A typical HPLC method for the analysis of phthalazine can be adapted for its derivatives. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape and control the ionization state of the analytes. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are preferred. sielc.com

The purity of synthesized phthalazine derivatives is often checked using chromatographic techniques, such as thin-layer chromatography (TLC) followed by column chromatography for purification. nih.gov For HPLC analysis, a UV detector is commonly used, as the phthalazine ring system contains chromophores that absorb UV light.

Table 3: Representative HPLC Conditions for Phthalazine Derivative Analysis General conditions based on methods for related compounds. sielc.comwur.nl

ParameterCondition
ColumnReverse-Phase C18 or similar (e.g., Newcrom R1) sielc.com
Mobile PhaseAcetonitrile and water gradient or isocratic mixture sielc.comwur.nl
BufferPhosphoric acid or Formic acid (for MS compatibility) sielc.com
DetectionUV-Vis (Diode Array Detector - DAD) or Fluorescence (FLD) wur.nl
Flow RateTypically 0.5 - 1.5 mL/min
TemperatureAmbient or controlled (e.g., 25-40 °C)

Theoretical and Computational Chemistry Studies of 6 Methyl 2,3 Dihydrophthalazine 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the fundamental characteristics of molecules like 6-methyl-2,3-dihydrophthalazine-1,4-dione. These methods allow for the detailed exploration of the electronic structure and energy landscapes that govern the compound's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For derivatives of phthalazine-1,4-dione, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic properties such as frontier molecular orbital (HOMO-LUMO) energies. researchgate.netresearchgate.net

In the case of this compound, DFT studies would typically focus on understanding the influence of the methyl group on the electronic distribution within the phthalazine (B143731) core. The calculated HOMO-LUMO energy gap is a key parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. dntb.gov.ua A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map, another DFT-derived property, helps in identifying the nucleophilic and electrophilic sites within the molecule, which is crucial for predicting its interaction with other chemical species. researchgate.net

PropertyTypical Calculated Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVRelates to electron-donating ability
LUMO Energy-1.5 to -2.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVIndicator of chemical reactivity and stability
Dipole Moment2.0 to 4.0 DInfluences solubility and intermolecular interactions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. researchgate.netnih.gov For this compound, TD-DFT calculations would identify the key electronic transitions, typically π → π* transitions within the aromatic system, that give rise to its characteristic absorption bands. rsc.org The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are critical for obtaining accurate predictions. mdpi.comresearchgate.net These calculations are vital for understanding how structural modifications, such as the introduction of the methyl group, affect the absorption properties. researchgate.net

Table 2: Illustrative TD-DFT Predicted Absorption Maxima for a Phthalazine-1,4-dione System (Note: This table is a hypothetical representation based on general principles of TD-DFT calculations for aromatic systems.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Description
S0 → S1~350~0.15HOMO → LUMO (π → π)
S0 → S2~280~0.30HOMO-1 → LUMO (π → π)
S0 → S3~250~0.05HOMO → LUMO+1 (π → π*)

The chemiluminescence of luminol (B1675438) and its derivatives is a complex process involving multiple electronic states, including excited states and intermediates. While DFT is excellent for ground-state properties, high-level multireference methods are often necessary to accurately describe these excited-state phenomena. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), is a robust approach for studying such systems. diva-portal.orgdiva-portal.orgacs.org

For a luminol derivative like this compound, the CASPT2//CASSCF protocol would be used to map the potential energy surfaces of the ground and excited states during the chemical reaction that leads to light emission. diva-portal.org This includes identifying key structures such as transition states and conical intersections, which are critical for understanding the non-adiabatic transitions that populate the light-emitting excited state. diva-portal.org These calculations are computationally demanding but provide unparalleled insight into the intricate mechanism of chemiexcitation. diva-portal.orgresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in tracing the step-by-step mechanism of chemical reactions. For this compound, this is particularly relevant for understanding its oxidation and subsequent chemiluminescence. By combining DFT for the initial reaction steps and CASSCF/CASPT2 for the crucial chemiexcitation step, a detailed reaction pathway can be constructed. diva-portal.org

The generally accepted mechanism for luminol-type chemiluminescence involves the formation of a dianion, which then reacts with an oxidant (like hydrogen peroxide in the presence of a catalyst) to form an unstable peroxide intermediate. The decomposition of this intermediate is the key step that generates the electronically excited aminophthalate derivative, which then relaxes to the ground state by emitting a photon. Computational studies can calculate the energy barriers for each step, identify key intermediates, and rationalize why certain pathways are favored over others. diva-portal.org

Structure-Property Relationship Studies (Excluding Biological Activity)

Understanding how the chemical structure of a molecule influences its physical and chemical properties is a cornerstone of chemistry. Computational methods are particularly adept at systematically studying these relationships.

The introduction of a substituent, such as the methyl group in this compound, can significantly alter the properties of the parent molecule, luminol. The methyl group is an electron-donating group, which can influence the electron density distribution in the phthalazine ring system.

Computational studies on substituted phthalazinones and related heterocyclic systems have shown that electron-donating groups can affect:

Reactivity: By increasing the electron density of the aromatic ring, an electron-donating substituent can make the molecule more susceptible to electrophilic attack. It can also influence the acidity of the N-H protons. nih.gov

Spectroscopic Properties: Substituents can cause a shift in the absorption and emission spectra (a bathochromic or hypsochromic shift). researchgate.net An electron-donating group typically leads to a red shift (bathochromic) in the absorption maximum by raising the energy of the HOMO more than the LUMO, thus decreasing the energy gap. researchgate.net This effect can be systematically quantified using TD-DFT calculations on a series of substituted derivatives.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound is fundamentally shaped by the interplay between its aromatic benzene (B151609) ring, the electron-withdrawing dione (B5365651) group, and the electron-donating methyl substituent. Molecular Orbital (MO) theory provides a robust framework for understanding these interactions by describing how atomic orbitals combine to form a set of molecular orbitals distributed over the entire molecule. libretexts.orglibretexts.org In this model, electrons occupy bonding molecular orbitals, which are lower in energy than the original atomic orbitals, and unoccupied anti-bonding molecular orbitals, which are higher in energy. youtube.comyoutube.comyoutube.com

Computational studies on similar heterocyclic structures allow for the prediction of these orbital energies. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more readily polarizable and reactive.

Table 1: Representative Theoretical Electronic Properties

ParameterDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Primarily localized on the fused benzene ring and nitrogen atoms. Its energy level is crucial for electron transfer processes in antioxidant reactions.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Mainly distributed over the electron-deficient dione moiety. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A moderate gap is expected, reflecting a balance between the aromatic stability and the reactivity imparted by the hydrazide group. This influences its potential as a radical scavenger.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques, such as density functional theory (DFT), are essential for investigating the three-dimensional structure and intermolecular forces of this compound. researchgate.net Conformational analysis focuses on identifying the most stable spatial arrangement of the atoms. The core phthalazine-1,4-dione ring system is expected to be nearly planar due to the sp² hybridization of the atoms in the fused aromatic and hydrazide rings. mdpi.com However, minor puckering of the dihydropyridazine (B8628806) ring can occur. researchgate.net The primary conformational variable is the orientation of the N-H bonds relative to the carbonyl groups.

Table 2: Predicted Conformational and Interaction Parameters

ParameterMethod of StudyPredicted Characteristics for this compound
Ring ConformationDFT Calculations, X-ray Diffraction of analogsThe fused ring system is largely planar. The dihydropyridazine portion may adopt a very flat boat or envelope conformation. researchgate.net
Hydrogen BondingMolecular Modeling, Hirshfeld Surface AnalysisStrong intermolecular N-H···O hydrogen bonds are expected to be the dominant interaction, forming extended networks in the solid state. researchgate.net
π-π StackingComputational Chemistry, Crystal Structure AnalysisFavorable face-to-face or offset stacking of the aromatic rings is likely, contributing to crystal stability.

Radical Scavenging Mechanism Studies

Theoretical studies are pivotal in elucidating the antioxidant potential of molecules like this compound by modeling their ability to neutralize free radicals. nih.govmdpi.com The primary mechanisms by which antioxidants function are the Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET) pathways. researchgate.netnih.gov The dominant mechanism is highly dependent on factors such as the solvent polarity, the pH of the medium, and the intrinsic properties of the antioxidant molecule. researcher.lifemdpi.com

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom (a proton and an electron simultaneously) from the antioxidant to a free radical, thus quenching the radical. scripps.edunih.gov

AH + X• → A• + XH

For this compound, the most likely sites for hydrogen atom donation are the two N-H bonds of the hydrazide moiety. The ease with which this occurs is quantified by the Bond Dissociation Enthalpy (BDE). A lower BDE value for the N-H bond indicates a weaker bond that is more easily broken, making the HAT mechanism more favorable. researchgate.net This mechanism is generally preferred in non-polar solvents or in the gas phase. researchgate.net Computational studies on similar N-H containing heterocyclic compounds suggest that this pathway is a significant contributor to their antioxidant activity. nih.govresearchgate.net

Sequential Proton-Loss Electron-Transfer (SPLET) Mechanisms

In polar, protic solvents, the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism often becomes the preferred pathway. researchgate.netnih.gov This is a two-step process:

Proton Loss: The antioxidant first deprotonates to form an anion. The acidity of the molecule, represented by its pKa or Proton Affinity (PA), determines the feasibility of this step. ias.ac.in

AH → A⁻ + H⁺

Electron Transfer: The resulting anion then donates an electron to the free radical. The ease of this step is governed by the Ionization Potential (IP) of the anion. researchgate.net

A⁻ + X• → A• + X⁻

For this compound, the N-H protons are acidic and can be lost in a basic or highly polar environment, initiating the SPLET pathway. ias.ac.in Studies on related phenolic and heterocyclic compounds have shown that SPLET is often the dominant mechanism in aqueous or alcoholic solutions. researcher.life

Thermodynamical Aspects of Radical Scavenging

The thermodynamic feasibility of each radical scavenging pathway can be evaluated by calculating key reaction enthalpies using quantum chemical methods. researchgate.netnih.gov These calculations provide insight into which mechanism is likely to dominate under specific conditions.

Bond Dissociation Enthalpy (BDE): The primary indicator for the HAT mechanism. A lower BDE signifies a more efficient HAT process.

Ionization Potential (IP): Relates to the energy required to remove an electron from the neutral molecule or its anion. It is a key parameter in the electron transfer step of SPLET. mdpi.com

Proton Dissociation Enthalpy (PDE): The enthalpy change for proton removal.

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the anion. It is a crucial descriptor for the initial deprotonation step in the SPLET mechanism. researchgate.net

Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the anion.

By comparing these calculated values, researchers can predict the antioxidant efficacy of this compound and how its activity might change in different biological or chemical environments. nih.govresearchgate.net For instance, in a non-polar lipid environment, the HAT mechanism is expected to prevail, while in the aqueous environment of cytosol, the SPLET mechanism could be more significant.

Table 3: Key Thermodynamic Parameters for Radical Scavenging Mechanisms

Thermodynamic ParameterAssociated MechanismSignificance for this compound
Bond Dissociation Enthalpy (BDE)Hydrogen Atom Transfer (HAT)A low N-H BDE would indicate high reactivity via the HAT pathway, especially in non-polar media. researchgate.net
Proton Affinity (PA)Sequential Proton-Loss Electron-Transfer (SPLET)Determines the ease of the initial deprotonation step. A lower PA value favors the SPLET mechanism in polar solvents. researchgate.net
Ionization Potential (IP)SPLET (and SET-PT)A low IP for the deprotonated anion facilitates the final electron transfer step of the SPLET pathway. mdpi.com

Q & A

Q. What are the standard synthetic routes for 6-methyl-2,3-dihydrophthalazine-1,4-dione, and how are intermediates characterized?

The synthesis typically involves condensation of methyl-substituted phthalic anhydride derivatives with hydrazine under reflux conditions. For example, analogous phthalazinone derivatives are synthesized by reacting maleic or succinic anhydride with hydrazine in n-butanol, followed by recrystallization . Characterization employs techniques like 1H^1H/13C^{13}C-NMR, FT-IR, and X-ray diffraction (XRD) to confirm structural integrity. Purity is validated via HPLC or melting point analysis.

Q. How can spectroscopic methods differentiate this compound from its analogs?

Key identifiers include the methyl group’s proton signal (~δ 2.3–2.5 ppm in 1H^1H-NMR) and carbonyl stretching vibrations (~1650–1750 cm1^{-1} in FT-IR). High-resolution mass spectrometry (HRMS) or elemental analysis verifies the molecular formula (C9_9H8_8N2_2O2_2). Comparative studies with unsubstituted phthalazinedione (C8_8H6_6N2_2O2_2) highlight spectral shifts due to methyl substitution .

Q. What experimental precautions ensure reproducibility in synthesizing this compound?

Strict control of reaction parameters (temperature, solvent purity, stoichiometry) is critical. For example, anhydrous conditions prevent hydrolysis of intermediates. Reflux times must be optimized to avoid side products like over-oxidized derivatives. Documentation of solvent recrystallization conditions (e.g., ethanol vs. acetone) ensures consistent crystal morphology .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity for this compound?

Statistical Design of Experiments (DoE) methodologies, such as factorial or response surface designs, minimize trial-and-error approaches. Variables like temperature, catalyst loading, and reaction time are systematically varied. Computational tools (e.g., quantum chemical calculations) predict energy barriers for competing pathways, guiding experimental prioritization .

Q. What computational strategies validate the electronic and steric effects of the methyl group in this compound?

Density Functional Theory (DFT) calculations assess the methyl group’s impact on electron distribution and reactivity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while frontier molecular orbital (FMO) analysis predicts reactivity trends. These insights align with experimental observations (e.g., regioselectivity in derivatization) .

Q. How can contradictions between computational predictions and experimental data be resolved during mechanistic studies?

A feedback loop integrating experimental kinetics (e.g., rate constants) and computational reaction path searches refines proposed mechanisms. For instance, discrepancies in activation energies may arise from solvent effects or transition state approximations. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy by modeling solvation explicitly .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution resolves structurally similar byproducts. Preparative thin-layer chromatography (PTLC) or centrifugal partition chromatography (CPC) may isolate isomers. Purity is confirmed via 1H^1H-NMR integration and LC-MS .

Methodological Resources

  • Synthetic Protocols : Ref outlines reflux-based condensation with anhydrides.
  • Computational Tools : Ref details quantum chemical workflows for reaction optimization.
  • Analytical Validation : Ref provide spectroscopic benchmarks for structural confirmation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.